6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxyaniline with ethyl chloroacetate to form an intermediate, which is then cyclized with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced triazolothiadiazole derivatives.
Substitution: Various substituted triazolothiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit enzymes like shikimate dehydrogenase, which is crucial for the biosynthesis of essential metabolites. This inhibition leads to the disruption of cellular processes and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,6-Dialkyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in their alkyl substituents, leading to variations in their biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These derivatives have been studied for their antimicrobial and antifungal properties.
Uniqueness
6-(4-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific ethoxyphenyl and ethyl substituents, which confer distinct biological activities and chemical reactivity compared to other triazolothiadiazole derivatives .
Properties
Molecular Formula |
C13H14N4OS |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-3-11-14-15-13-17(11)16-12(19-13)9-5-7-10(8-6-9)18-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
GTPJLNJTPQVFKT-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.